4-(Thiophen-3-yl)benzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181132-79-6 |
|---|---|
Molecular Formula |
C11H7ClOS |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-thiophen-3-ylbenzoyl chloride |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H |
InChI Key |
UKIGBJXSLVJWCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
Origin of Product |
United States |
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.
Proton NMR (¹H NMR) spectroscopy for 4-(Thiophen-3-yl)benzoyl chloride reveals distinct signals corresponding to the protons on the thiophene (B33073) and benzene (B151609) rings. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. Protons in different positions on the aromatic rings experience unique magnetic shielding, leading to separate signals. The coupling patterns (e.g., doublet, triplet, multiplet) arise from the interaction of neighboring protons and provide information about their relative positions.
The aromatic region of the spectrum is of particular interest. The protons on the benzoyl chloride moiety and the thiophene ring will exhibit characteristic chemical shifts and coupling constants, allowing for their unambiguous assignment. For instance, protons on the benzene ring typically appear in the range of 7.0-8.5 ppm, while thiophene protons are also found in this aromatic region. The specific substitution pattern influences the exact chemical shifts and the observed splitting patterns, which are critical for confirming the 3-yl and 4-positions of the thiophene and benzoyl groups, respectively.
Interactive Data Table: Representative ¹H NMR Data for Related Structures
Note: Specific experimental data for this compound is not widely available in the searched literature. The table below presents data for structurally related compounds to illustrate the expected chemical shift ranges and multiplicities.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 3-(4-Methoxyphenyl)-thiophene rsc.org | Thiophene H | 7.41-7.35 | m |
| 3-(4-Methoxyphenyl)-thiophene rsc.org | Benzene H | 7.52, 6.95 | d |
| 2-Bromo-3-p-tolylthiophene | Thiophene H | 7.11 | s |
| 2-Bromo-3-p-tolylthiophene | Benzene H | 7.24 | s |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The most downfield signal is typically attributed to the carbonyl carbon of the benzoyl chloride group, appearing at a chemical shift significantly higher than the aromatic carbons due to the strong deshielding effect of the attached oxygen and chlorine atoms. The aromatic carbons of both the thiophene and benzene rings will resonate in the approximate range of 120-150 ppm. The specific chemical shifts of these carbons are sensitive to the substitution pattern, providing crucial data for confirming the connectivity of the thiophene and benzoyl moieties.
Interactive Data Table: Representative ¹³C NMR Data for Related Structures
Note: Specific experimental data for this compound is not widely available in the searched literature. The table below presents data for structurally related compounds to illustrate the expected chemical shift ranges.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 3-(4-Methoxyphenyl)-thiophene rsc.org | Aromatic C | 158.8, 142.0, 128.7, 127.5, 126.2, 126.0, 118.9, 114.2 |
| Benzoyl chloride chemicalbook.com | Carbonyl C | ~165-170 (inferred) |
| Benzoyl chloride chemicalbook.com | Aromatic C | ~128-135 (inferred) |
| 2-Bromo-3-p-tolylthiophene | Aromatic C | 143.1, 137.2, 135.7, 134.0, 129.1, 128.4, 121.9, 110.3 |
While this compound does not possess stereocenters, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. ipb.pt For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between protons and carbons, confirming the connectivity between the thiophene and benzoyl rings. Nuclear Overhauser Effect (NOE) experiments could provide insights into the preferred conformation of the molecule in solution by identifying protons that are close in space. beilstein-journals.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A strong absorption band in the region of 1750-1800 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretching vibration of the acid chloride functional group. researchgate.net The presence of aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring may also be observed, although it is generally weaker. The C-Cl stretching vibration of the benzoyl chloride group is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Acid Chloride) | Stretch | 1750 - 1800 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight.
The fragmentation pattern provides a molecular fingerprint. Characteristic fragmentation of benzoyl chlorides often involves the loss of the chlorine atom, leading to a prominent acylium ion peak. nih.gov In the case of this compound, the initial fragmentation would likely be the cleavage of the C-Cl bond. nih.gov Further fragmentation of the resulting acylium ion could involve the loss of carbon monoxide (CO) or fragmentation of the thiophene or benzene rings. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. researchgate.netnih.govarkat-usa.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds and confirming their identity. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for each compound. While specific GC-MS data for this compound is not detailed in the provided search results, the analysis of related compounds is well-documented. For example, GC-MS has been used to analyze crude reaction mixtures in Friedel–Crafts acylation to identify and differentiate regioisomers of aroylbenzofurans. researchgate.net This highlights the capability of GC-MS to resolve and identify structurally similar compounds, a crucial step in ensuring the isomeric purity of a substance like this compound. The technique is also used to determine the purity of starting materials and products in various synthetic procedures. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing
Table 1: Crystallographic Data for Thiophene-3-carbonyl Chloride researchgate.netresearchgate.net
| Parameter | Value |
| Molecular Formula | C₅H₃ClOS |
| Molecular Weight | 146.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8926(10) |
| b (Å) | 14.4046(10) |
| c (Å) | 5.4564(3) |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | 1170.52(13) |
| Z | 8 |
| Temperature (K) | 173 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its conjugation system. While a specific UV-Vis spectrum for this compound is not provided, data for related compounds can offer predictive insights. For example, the UV-Vis spectrum of 4-(phenylazo)benzoyl chloride in THF shows a strong absorption band, which is characteristic of the electronic transitions within the conjugated system. researchgate.net The study of novel thienylazo-thiazole and thienylazo-thiophene dyes demonstrates that the position of the maximum absorption (λmax) is sensitive to the solvent polarity and the nature of substituents on the thiophene ring. ekb.eg For this compound, the extended conjugation between the thiophene and benzoyl moieties would be expected to give rise to characteristic absorption bands in the UV region, likely corresponding to π-π* transitions.
Iv. Chemical Reactivity and Mechanistic Investigations of 4 Thiophen 3 Yl Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The most common reactions involving 4-(thiophen-3-yl)benzoyl chloride are nucleophilic acyl substitutions, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This pathway is fundamental to the synthesis of a wide array of derivatives.
Formation of Carboxamides and Esters
The reaction of this compound with primary or secondary amines readily affords the corresponding carboxamides. This transformation is a cornerstone in the synthesis of various biologically active molecules and functional materials. Similarly, its reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, yields esters. These reactions are typically high-yielding and proceed under mild conditions.
For instance, the reaction with various substituted anilines can produce a library of N-aryl-4-(thiophen-3-yl)benzamides. The electronic nature of the substituents on the aniline (B41778) can influence the reaction rate, with electron-donating groups generally accelerating the reaction.
Table 1: Examples of Carboxamide and Ester Synthesis
| Nucleophile | Product |
| Aniline | N-phenyl-4-(thiophen-3-yl)benzamide |
| Methanol | Methyl 4-(thiophen-3-yl)benzoate |
| Isopropylamine | N-isopropyl-4-(thiophen-3-yl)benzamide |
| Phenol | Phenyl 4-(thiophen-3-yl)benzoate |
Synthesis of Thioamide and Thiourea (B124793) Derivatives
While less common than amide formation, this compound can be used to synthesize thioamides and related derivatives. The direct thionation of the corresponding amide using reagents like Lawesson's reagent is a more frequent approach. However, the acyl chloride can react with sources of nucleophilic sulfur, such as sodium hydrosulfide, followed by reaction with an amine, to form thioamides. The synthesis of thiourea derivatives can be achieved by reacting 4-(thiophen-3-yl)benzoyl isothiocyanate (which can be prepared from the acyl chloride) with amines.
Investigation of Reaction Kinetics and Thermodynamics in Acylation Processes
The kinetics of the acylation reactions involving this compound generally follow a second-order rate law, with the rate being dependent on the concentrations of both the acyl chloride and the nucleophile. The reaction mechanism typically proceeds through a tetrahedral intermediate. The stability of this intermediate and the energy barrier for its collapse to products are influenced by the solvent, the nature of the nucleophile, and the leaving group.
Thermodynamically, the formation of amides and esters from this compound is highly favorable. The large negative enthalpy change associated with the formation of the strong C-N or C-O bond, and the generation of a stable chloride ion, drives the reaction to completion.
Electrophilic Aromatic Substitution on the Thiophene (B33073) and Benzene (B151609) Rings
Both the thiophene and benzene rings in this compound can undergo electrophilic aromatic substitution. The thiophene ring is generally more activated towards electrophilic attack than the benzene ring. The directing effects of the substituents on both rings play a crucial role in determining the regioselectivity of the substitution. The benzoyl group is a deactivating group and a meta-director for the benzene ring. The thiophene ring's substitution pattern is influenced by the position of the aryl substituent. Electrophilic attack is most likely to occur at the C2 or C5 positions of the thiophene ring, which are the most nucleophilic.
Catalytic Transformations Involving this compound
The presence of the thiophene moiety opens up avenues for catalytic cross-coupling reactions, which are powerful tools for the construction of complex arylthiophene architectures.
Palladium-catalyzed Cross-Coupling Reactions in Aryl Thiophene Derivatization
While the acyl chloride itself is highly reactive, derivatives of this compound, particularly those where the thiophene ring is halogenated, are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. For example, a bromo-substituted thiophene ring within the molecule can be coupled with various boronic acids or organostannanes to introduce new aryl or heteroaryl groups. This strategy allows for the late-stage functionalization of the thiophene core, providing access to a diverse range of complex molecules.
Organocatalytic Approaches to Enhanced Reactivity and Selectivity
Organocatalysis offers a powerful strategy for enhancing the reactivity and controlling the selectivity of reactions involving acyl chlorides like this compound. These metal-free catalysts can activate the substrate, facilitating transformations under mild conditions.
A prominent example is the use of 4-(dimethylamino)pyridine (DMAP) and its derivatives in acylation reactions. utrgv.edu In a typical esterification, DMAP acts as a potent nucleophilic catalyst. The mechanism involves the initial attack of DMAP on the carbonyl carbon of this compound, displacing the chloride ion to form a highly reactive N-acylpyridinium intermediate. utrgv.edu This intermediate is significantly more electrophilic than the parent acyl chloride. Consequently, it reacts readily with even weakly nucleophilic alcohols to form the desired ester, regenerating the DMAP catalyst in the process. nih.govorganic-chemistry.org This catalytic cycle allows for efficient ester formation under mild conditions. nih.govorganic-chemistry.org
Furthermore, chiral organocatalysts can be employed to achieve kinetic resolution of racemic starting materials. For instance, chiral 4-arylpyridine-N-oxides have been used for the N-acylative kinetic resolution of sulfoximines using a benzoyl chloride derivative. acs.org In a similar fashion, a chiral organocatalyst could potentially be used to resolve a racemic mixture of alcohols by selectively catalyzing the acylation of one enantiomer with this compound, leaving the other enantiomer unreacted. beilstein-journals.orgbeilstein-journals.org This approach relies on the different reaction rates of the two enantiomers with the catalyst-activated acylating agent, enabling the separation of chiral compounds. beilstein-journals.orgbeilstein-journals.org
| Catalyst Type | Reaction | Role of Catalyst | Potential Application with this compound |
| 4-(Dimethylamino)pyridine (DMAP) | Esterification | Forms a highly reactive N-acylpyridinium intermediate. utrgv.edunih.govorganic-chemistry.org | Efficient synthesis of 4-(thiophen-3-yl)benzoate esters from alcohols. |
| Chiral Pyridine-N-Oxide | Kinetic Resolution | Asymmetric N-acylation of amines. acs.org | Enantioselective acylation of racemic amines or alcohols. |
| Chiral Imidazolidinone | Asymmetric Aldehyde Functionalization | Enamine catalysis for enantioselective α-functionalization. acs.org | Not directly applicable for acyl chloride, but illustrates organocatalytic principles. |
Cyclization and Heterocycle Formation via Reactions with the Compound
The electrophilic nature of the acyl chloride group in this compound makes it an excellent starting material for the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry and material science.
Thiadiazoles: 1,3,4-Thiadiazoles can be readily synthesized from this compound. A common method involves the reaction with thiosemicarbazide (B42300). sbq.org.brjocpr.com The initial step is the acylation of the terminal nitrogen of thiosemicarbazide by the benzoyl chloride to form an N-acylthiosemicarbazide intermediate. This intermediate is then subjected to cyclodehydration, typically using a strong acid like concentrated sulfuric acid or phosphorus oxychloride, to yield the 2-amino-5-(4-(thiophen-3-yl)phenyl)-1,3,4-thiadiazole. nih.govut.ac.ir An alternative route involves reacting this compound with a substituted hydrazonoyl derivative and then cyclizing with potassium thiocyanate. sphinxsai.com
Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved by reacting this compound with suitable nitrogen-containing precursors. For example, the compound can be used to acylate an amidine. youtube.com The resulting N-acylated amidine can then undergo cyclocondensation reactions to form a pyrimidine ring. The specific substitution pattern of the final pyrimidine depends on the other reactants used in the cyclization step, such as α,β-unsaturated ketones (chalcones) or dicarbonyl compounds. youtube.comresearchgate.net
Oxadiazoles: 1,3,4-Oxadiazoles are accessible through the cyclization of diacylhydrazine precursors. First, this compound is reacted with a carboxylic acid hydrazide to form an N,N'-diacylhydrazine. nih.gov This symmetrical or unsymmetrical diacylhydrazine is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which removes a molecule of water to form the stable 1,3,4-oxadiazole (B1194373) ring. nih.govnih.govresearchgate.net Another approach involves the reaction of the corresponding acid hydrazide (derived from the benzoyl chloride) with formic acid to yield an N-formyl acid hydrazide, which is subsequently cyclized with phosphorus pentoxide. nih.gov
| Heterocycle | Key Reactants | General Conditions | Product |
| 1,3,4-Thiadiazole | Thiosemicarbazide | 1. Acylation 2. Acid-catalyzed cyclodehydration (e.g., H₂SO₄, POCl₃). sbq.org.brnih.gov | 2-Amino-5-(4-(thiophen-3-yl)phenyl)-1,3,4-thiadiazole |
| Pyrimidine | Amidines, Chalcones | 1. Acylation 2. Cyclocondensation. youtube.comresearchgate.net | Substituted (4-(thiophen-3-yl)phenyl)pyrimidines |
| 1,3,4-Oxadiazole | Carboxylic Acid Hydrazide | 1. Acylation to diacylhydrazine 2. Dehydrative cyclization (e.g., POCl₃). nih.govnih.gov | 2,5-Disubstituted-1,3,4-oxadiazole with a 4-(thiophen-3-yl)phenyl group |
Beyond nitrogen-containing heterocycles, this compound derivatives can be used to synthesize other sulfur-containing ring systems, such as thiophenones. This is typically achieved through intramolecular cyclization reactions. A key strategy is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com
For this to occur, the this compound must first be modified to contain a tethered aromatic or heteroaromatic ring that can act as the nucleophile. For example, if the thiophene ring itself were to be acylated by the benzoyl chloride group, it would require the two reactive centers to be linked by a suitable chain. A more direct application involves creating a substrate where the benzoyl chloride is part of a larger molecule containing another aromatic ring positioned to allow for intramolecular cyclization. The reaction is promoted by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid), which activates the acyl chloride for electrophilic attack on the tethered ring, leading to the formation of a new fused ring system containing a ketone—a thiophenone derivative if the cyclization occurs onto a thiophene ring. masterorganicchemistry.commdpi.com The success of these cyclizations is highly dependent on the length and nature of the linker, which governs the favorability of forming 5- or 6-membered rings. masterorganicchemistry.com
Polymerization Mechanisms and Related Monomer Functionalization
The structural features of this compound make it and its derivatives valuable precursors for the synthesis of advanced polymers. The thiophene unit can be incorporated into conjugated polymer backbones, while the benzoyl chloride moiety provides a reactive site for initiating polymerization or for conversion into other functional monomers.
While this compound itself is not a typical ATRP initiator, it can be readily converted into one. ATRP is a controlled radical polymerization technique that often utilizes an alkyl halide as an initiator in the presence of a transition metal catalyst. rsc.org
To create an ATRP initiator from this compound, the acyl chloride group can be reacted with a hydroxy-functionalized ATRP initiator, such as 2-hydroxyethyl 2-bromo-2-methylpropanoate. This esterification reaction would link the 4-(thiophen-3-yl)benzoyl moiety to a molecule containing the necessary α-haloester group capable of initiating the polymerization of various monomers like styrenes, acrylates, and methacrylates (e.g., oligo(ethylene glycol) methacrylate). mdpi.comnih.gov The resulting macromonomer would possess a terminal group that can initiate polymerization, allowing for the synthesis of block copolymers or polymers with specific end-group functionality derived from the thiophene-containing parent structure. rsc.org The stability of the benzyl-type halide initiators makes them advantageous for certain applications.
Derivatives of this compound are excellent candidates for condensation polymerization, leading to materials like aromatic polyesters. The benzoyl chloride can be hydrolyzed to its corresponding carboxylic acid, 4-(thiophen-3-yl)benzoic acid. This acid, or its more reactive diester derivative, can then serve as a monomer in polycondensation reactions. nih.gov
For example, 2,5-thiophenedicarboxylic acid (a related thiophene monomer) is used in two-step melt polycondensation with diols to produce high-performance thiophene-aromatic polyesters. nih.gov Similarly, a bifunctional monomer derived from two units of 4-(thiophen-3-yl)benzoic acid could be reacted with a diol (e.g., 1,6-hexanediol) or a diamine via polycondensation to create polyesters or polyamides, respectively. nih.gov These reactions are typically catalyzed, for instance by antimony trioxide in melt polycondensation, and proceed through the step-wise elimination of a small molecule (like water or methanol) to build the polymer chain. nih.gov The incorporation of the rigid, conjugated thiophene-phenyl structure into the polymer backbone is expected to impart desirable thermal and electronic properties to the final material.
V. Computational Chemistry and Theoretical Investigations of 4 Thiophen 3 Yl Benzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are standard for investigating electronic properties.
Density Functional Theory (DFT) Studies on Ground State Properties and Energetics
DFT studies are routinely used to determine the optimized geometry, bond lengths, bond angles, and thermodynamic stability of molecules. rsc.org For 4-(Thiophen-3-yl)benzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would establish the most stable three-dimensional structure and its total electronic energy. beilstein-journals.org Such calculations are foundational for all further computational analysis. Without published research, specific energetic values and optimized structural parameters for this compound remain undetermined.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. However, no specific HOMO, LUMO, or energy gap values have been reported for this molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. Red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. An MEP map for this compound would visualize the electron-rich thiophene (B33073) ring and the electron-deficient carbonyl carbon of the benzoyl chloride group, but specific maps and potential values are not available in the literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and thiophene rings, MD simulations could reveal its preferred conformations in different environments (e.g., in a solvent or interacting with a biological target). These simulations also provide insight into intermolecular forces and dynamic behavior. No MD simulation studies specifically targeting this compound have been published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to map out the energy profile of a chemical reaction, including the structures of transition states and intermediates. This is crucial for understanding reaction mechanisms and kinetics. For instance, the hydrolysis of the acyl chloride group in this compound could be modeled to understand its reactivity with nucleophiles. Such mechanistic studies, however, have not been reported.
Structure-Reactivity Relationship Studies through In Silico Approaches
In silico studies establish relationships between the structure of a molecule and its chemical reactivity or biological activity. By computationally analyzing a series of related compounds, researchers can identify key structural features that influence their properties. While general studies on thiophene derivatives exist, a specific structure-reactivity analysis involving this compound is absent from the literature, preventing a detailed discussion of how its unique combination of a thiophen-3-yl group and a benzoyl chloride moiety dictates its reactivity compared to other analogs.
Vi. Advanced Applications of 4 Thiophen 3 Yl Benzoyl Chloride Derivatives in Materials Science
Polymer Chemistry and Advanced Polymeric Materials
The presence of the reactive acyl chloride group allows for the straightforward incorporation of the 4-(thiophen-3-yl)benzoyl moiety into a wide range of polymer structures through conventional polymerization techniques. This has led to the development of functionalized polythiophenes and other electroactive polymers with tailored properties.
Polythiophenes are a class of conjugated polymers known for their exceptional electronic and optical properties. nih.gov The introduction of functional groups onto the thiophene (B33073) backbone can further enhance these properties and improve processability. While direct polymerization of thiophene can lead to regioirregularities that disrupt conjugation, the use of well-defined monomers like derivatives of 4-(thiophen-3-yl)benzoyl chloride allows for the synthesis of regioregular polythiophenes. nih.gov
The benzoyl chloride group can be readily converted into a variety of functional groups, such as esters or amides, prior to or after polymerization. For instance, reaction with an alcohol or amine can introduce side chains that influence the polymer's solubility, morphology, and intermolecular packing. These structural modifications are crucial for optimizing the performance of the resulting materials in electronic devices.
A general synthetic approach involves the conversion of this compound to a more stable, polymerizable monomer. This can be achieved through reactions such as esterification or amidation, followed by polymerization methods like oxidative coupling or cross-coupling reactions (e.g., Stille or Suzuki coupling). These methods provide good control over the polymer's molecular weight and regioregularity, which are essential for achieving high charge carrier mobilities.
Table 1: Examples of Functionalized Thiophene Monomers Derived from Benzoyl Chloride Precursors
| Monomer Structure | Potential Functionalization | Polymerization Method | Resulting Polymer |
| Ester of 4-(thiophen-3-yl)benzoic acid | Alkyl or aryl groups for solubility | Oxidative Polymerization | Functionalized Polythiophene |
| Amide of 4-(thiophen-3-yl)benzoic acid | Chiral or electroactive moieties | Cross-Coupling Reactions | Functionalized Polythiophene |
The incorporation of the 4-(thiophen-3-yl)benzoyl unit into polymers is a key strategy for developing new electroactive and optoelectronic materials. researchgate.net The thiophene ring contributes to the polymer's ability to transport charge, while the benzoyl group and its derivatives can be used to fine-tune the electronic energy levels (HOMO/LUMO) and optical properties, such as absorption and emission wavelengths.
These functionalized polymers are promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. nih.govmdpi.com In OLEDs, for example, the ability to control the polymer's emission color and charge-injection properties is critical for device efficiency. Similarly, in OPVs, optimizing the polymer's absorption spectrum to match the solar spectrum is essential for maximizing power conversion efficiency.
Development of Organic Semiconductors and Device Fabrication
Thiophene-based materials are among the most extensively studied organic semiconductors due to their excellent charge transport characteristics and environmental stability. nih.gov Derivatives of this compound serve as versatile building blocks for the synthesis of novel small-molecule and polymeric organic semiconductors. nih.govresearchgate.netmdpi.com
The performance of organic thin-film transistors (OTFTs), a key component of modern flexible electronics, is highly dependent on the molecular ordering and electronic properties of the semiconductor layer. The rigid, planar structure of the thiophene-benzoyl core can promote the necessary π-π stacking for efficient charge transport. By modifying the substituents on the benzoyl ring, researchers can control the material's solubility for solution-based processing techniques, such as spin-coating or inkjet printing, which are crucial for low-cost, large-area device fabrication.
Table 2: Properties of Representative Thiophene-Based Organic Semiconductors
| Compound Class | Key Features | Potential Applications |
| Oligothiophenes | Well-defined conjugation length | OFETs, Sensors |
| Fused Thiophene Systems | Enhanced planarity and stability | High-performance OFETs, OPVs |
| Donor-Acceptor Copolymers | Tunable bandgaps | OPVs, OLEDs |
Research has shown that the strategic placement of electron-donating and electron-accepting groups within the molecular structure can significantly impact the material's performance as either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. The this compound scaffold provides a convenient platform for implementing these molecular design strategies.
Coordination Chemistry and Ligand Design for Metal Complexes
The this compound moiety can be readily transformed into a variety of ligands for the coordination of metal ions. The thiophene sulfur atom and the oxygen or nitrogen atoms from derivatized benzoyl groups can act as donor sites, enabling the formation of stable metal complexes. researchgate.netuzh.chnih.govanjs.edu.iq
For instance, conversion of the benzoyl chloride to a benzoylthiourea (B1224501) derivative introduces additional sulfur and nitrogen donors, creating a multidentate ligand capable of chelating to metal centers. uzh.ch These ligands can be used to synthesize complexes with interesting photophysical, catalytic, or magnetic properties. The choice of metal ion and the specific ligand architecture determine the geometry and electronic structure of the resulting complex, allowing for the rational design of materials with targeted functionalities.
The field of coordination chemistry offers a vast playground for the derivatives of this compound, with potential applications in areas such as catalysis, chemical sensing, and the development of novel luminescent materials.
Building Blocks for Advanced Organic Frameworks
Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. mdpi.commdpi.com These materials are constructed from organic "linker" molecules and either metal nodes (in MOFs) or light-element-based nodes (in COFs).
The dicarboxylic acid derivative of this compound, 4-(thiophen-3-yl)isophthalic acid, is an excellent candidate for a linker molecule in the synthesis of MOFs and COFs. The rigid structure of the linker helps to create a robust and porous framework, while the thiophene unit can impart desirable electronic or catalytic properties to the material.
The synthesis of these frameworks typically involves the reaction of the organic linker with a metal salt or another organic building block under solvothermal conditions. The resulting materials have shown great promise in applications such as gas storage and separation, catalysis, and drug delivery. The ability to incorporate functional groups like thiophene into the framework's pores can lead to materials with enhanced selectivity and activity for specific applications. For example, thiophene-containing MOFs have been investigated for their potential in photocatalytic degradation of organic pollutants. nih.govnih.govrsc.org
Vii. Role As an Intermediate in Complex Organic Synthesis
Precursor for Advanced Organic Scaffolds and Chemical Libraries
The utility of 4-(Thiophen-3-yl)benzoyl chloride as a precursor is most evident in its application for constructing advanced organic scaffolds and generating chemical libraries. The acyl chloride group readily reacts with a diverse range of nucleophiles—such as amines, alcohols, phenols, and thiols—to form stable amide, ester, or thioester linkages. This reactivity is the foundation for building libraries of compounds where the thiophene-benzoyl core is constant, but the appended functional group is varied systematically.
This approach allows for the rapid exploration of the chemical space around a core scaffold to identify molecules with desired properties. For example, reacting this compound with a collection of different primary and secondary amines would yield a library of corresponding amides. Such libraries of thiophene-arylamide derivatives have been instrumental in the discovery of potent enzyme inhibitors. nih.gov The generation of these libraries is often a key step in high-throughput screening campaigns for drug discovery. researchgate.net
Below is an interactive table illustrating the types of scaffolds that can be generated from this compound by reacting it with various classes of nucleophiles.
| Nucleophile Class | Reagent Example | Resulting Functional Group | Resulting Scaffold Class |
| Primary Amine | Aniline (B41778) | Secondary Amide | N-Aryl-4-(thiophen-3-yl)benzamide |
| Secondary Amine | Piperidine | Tertiary Amide | (4-(Thiophen-3-yl)phenyl)(piperidino)methanone |
| Alcohol | Methanol | Ester | Methyl 4-(thiophen-3-yl)benzoate |
| Phenol | Phenol | Phenyl Ester | Phenyl 4-(thiophen-3-yl)benzoate |
| Thiol | Ethanethiol | Thioester | S-Ethyl 4-(thiophen-3-yl)benzothioate |
Intermediacy in the Synthesis of Diverse Heterocyclic Systems
Beyond simple derivatization, this compound is a key intermediate for synthesizing more complex and diverse heterocyclic systems. beilstein-journals.org The compound itself contains a thiophene (B33073) ring, but its reactive acyl chloride function can be used to construct new rings. This is typically achieved by reacting it with a substrate that contains two nucleophilic sites, leading to an initial acylation followed by an intramolecular cyclization reaction.
For instance, reaction with a 2-aminothiophenol (B119425) could lead to the formation of a benzothiazole (B30560) ring system. Similarly, reactions with substituted hydrazines or hydroxylamines can serve as entry points to various five- or six-membered nitrogen-containing heterocycles. The synthesis of tetrasubstituted thiophenes and other complex thienyl heterocycles often relies on the strategic use of such reactive intermediates to build the target molecular framework step-by-step. beilstein-journals.org The ability to form novel heterocyclic systems is critical, as a vast number of FDA-approved drugs contain one or more heterocyclic rings in their structures. nih.gov
The following table provides examples of potential heterocyclic systems that could be synthesized using this compound as a starting intermediate.
| Reactant | Potential Intermediate | Cyclization Condition | Resulting Heterocyclic System |
| 2-Aminophenol | 2-Hydroxy-N-(4-(thiophen-3-yl)benzoyl)aniline | Acid or Heat | 2-(4-(Thiophen-3-yl)phenyl)benzoxazole |
| Hydrazine | 4-(Thiophen-3-yl)benzoylhydrazide | Reaction with 1,3-dicarbonyl | Pyrazole derivative |
| Thiourea (B124793) | 1-(4-(Thiophen-3-yl)benzoyl)thiourea | Base-mediated cyclization | Thiazine or Pyrimidine (B1678525) derivative |
| 2-Mercaptobenzoic acid | S-Acyl derivative | Intramolecular cyclization | Thioxanthone derivative |
Strategies for Diversity-Oriented Synthesis (DOS) Using the Compound
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material. mdpi.comfrontiersin.org this compound is an ideal substrate for DOS due to its distinct and orthogonally reactive parts: the acyl chloride and the thiophene ring.
A typical DOS strategy involving this compound would employ the following approaches:
Reagent-Based Diversity : This involves reacting the highly reactive acyl chloride with a large and diverse library of nucleophiles (e.g., amines, alcohols). This is the most straightforward application and generates a library with functional group diversity appended to the core scaffold. researchgate.net
Scaffold-Based Diversity : After the initial acylation, the thiophene ring itself can be further functionalized. Thiophene is an electron-rich heterocycle susceptible to electrophilic substitution reactions like halogenation or nitration at the C2 or C5 positions. This allows for the introduction of new functional groups and modification of the core scaffold itself, leading to significant structural diversity.
Stereochemical Diversity : If the nucleophile used in the initial acylation contains a stereocenter, or if subsequent reactions introduce one, libraries with stereochemical diversity can be created.
These strategies allow for the efficient population of chemical space with novel, three-dimensional structures, which is a primary goal in modern drug discovery to identify new biological probes and drug leads. frontiersin.orgrsc.org
Case Studies in Multi-step Synthetic Sequences for Target Molecule Construction
The role of this compound as a pivotal intermediate is best illustrated through its application in a multi-step synthesis of a complex target molecule. While specific examples for this exact compound are proprietary or embedded in broader studies, a representative synthetic sequence can be constructed based on established chemical transformations.
Hypothetical Case Study: Synthesis of a Novel DprE1 Inhibitor Analog
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis, and inhibitors of this enzyme are promising anti-tuberculosis agents. nih.gov Many DprE1 inhibitors feature a thiophene-arylamide scaffold. The following hypothetical synthesis demonstrates how this compound could be used to construct such a molecule.
Target Molecule: N-(2-amino-4,5-dimethylthiophen-3-yl)-4-(thiophen-3-yl)benzamide
Synthetic Scheme:
Step 1: Preparation of the Intermediate. 4-(Thiophen-3-yl)benzoic acid is converted to the highly reactive this compound by refluxing with thionyl chloride (SOCl₂) and a catalytic amount of DMF. prepchem.comresearchgate.net The excess SOCl₂ is removed under reduced pressure to yield the acyl chloride, which is often used immediately in the next step. researchgate.net
Step 2: Coupling Reaction. The prepared this compound is dissolved in a suitable aprotic solvent like THF or DCM. It is then reacted with a substituted aminothiophene, for example, 3-amino-4,5-dimethylthiophene, in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. uad.ac.id
Step 3: Purification. The resulting crude product is purified using standard techniques like recrystallization or column chromatography to yield the final target molecule, N-(2-amino-4,5-dimethylthiophen-3-yl)-4-(thiophen-3-yl)benzamide.
Viii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 4-(Thiophen-3-yl)benzoic acid, the precursor to the title chloride, typically relies on cross-coupling reactions. However, the future demands more efficient, atom-economical, and versatile methods. Research is moving beyond traditional approaches towards advanced catalytic systems that promise higher yields, milder reaction conditions, and broader functional group tolerance. nih.gov
Modern synthetic organic chemistry offers a plethora of catalytic strategies that could be adapted and optimized for the synthesis of 4-(Thiophen-3-yl)benzoyl chloride and its precursors. organic-chemistry.org Metal-mediated synthetic approaches, in particular, have revolutionized the formation of thiophene-containing bi-aryl linkages. nih.gov Palladium-catalyzed cross-coupling reactions are a mainstay, but emerging research highlights the potential of other metals like copper, rhodium, and indium to afford high regioselectivity and accommodate a wide array of functional groups. nih.gov
Future exploration could focus on adapting catalyst systems that have proven effective for other thiophene (B33073) syntheses. For instance, the TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide) catalyst system, used for synthesizing functionalized 3-aminothiophenes, or copper-catalyzed tandem S-alkenylation could inspire new routes. organic-chemistry.org Furthermore, developing catalytic systems for the direct C-H arylation of a pre-formed benzoyl chloride derivative with thiophene, or vice-versa, represents a significant step forward in synthetic efficiency.
Table 1: Promising Catalytic Systems for Adaptation
| Catalyst System | Reaction Type | Potential Advantage for this compound Synthesis | Source(s) |
|---|---|---|---|
| Palladium (II) Chloride / Phosphine Ligands | Direct C-H Arylation | High atom economy, reduces pre-functionalization steps | unito.it |
| Copper Iodide (CuI) | Amidation / C-H Activation | Efficient for creating amide derivatives from heterocycles | organic-chemistry.org |
| Rhodium Catalysts | Transannulation Reactions | Highly regioselective synthesis of substituted thiophenes | nih.govorganic-chemistry.org |
| Modified Magnesia-Chromia-Alumina | Catalytic Dehydrogenation/Cyclization | Potential for industrial-scale synthesis from basic feedstocks | researchgate.net |
Development of Green Chemistry Approaches for Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern chemical research, emphasizing waste reduction, energy efficiency, and the use of environmentally benign solvents. researchgate.net For a compound like this compound, whose derivatives are targeted for materials and pharmaceutical applications, sustainable production methods are critical.
Future work will likely focus on optimizing these aqueous-phase reactions, perhaps by developing more robust water-soluble catalysts or catalyst systems that allow for lower reaction temperatures and shorter reaction times, further reducing the energy consumption of the process. unito.itmdpi.com The development of protocols using recyclable catalysts, such as those immobilized on solid supports, also represents a key avenue for making the synthesis and derivatization of this compound more environmentally friendly. mdpi.com
Table 2: Green Chemistry Strategies for Aryl-Thiophene Synthesis
| Green Approach | Description | Key Benefits | Source(s) |
|---|---|---|---|
| Aqueous-Phase Synthesis | Using water as the primary solvent for Pd-catalyzed direct C-H arylation. | Eliminates hazardous organic solvents, potential to use wastewater. | unito.it |
| Energy Consumption Reduction | Optimizing reaction kinetics to achieve full conversion at lower temperatures or in shorter times. | Lower energy costs, reduced carbon footprint. | unito.it |
| Recyclable Catalysts | Employing heterogeneous or immobilized catalysts that can be recovered and reused. | Reduces catalyst waste and overall process cost. | mdpi.com |
| Atom Economy | Prioritizing reaction pathways like C-H activation that maximize the incorporation of starting materials into the final product. | Minimizes waste generation. | unito.it |
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new reactivity. For a reactive intermediate like this compound, elucidating the transient species, intermediates, and reaction pathways involved in its synthesis and subsequent derivatization is a key research goal. Future studies will increasingly rely on advanced, in situ spectroscopic techniques to capture the fleeting details of these chemical transformations.
Pulse radiolysis, for example, is a powerful technique for studying ultra-fast reactions involving transient radical species. rsc.org Studies on benzoyl chloride have used this method to observe the formation of transient radical anions and their subsequent dissociation into benzoyl radicals, providing fundamental insights into its reactivity. rsc.org Similar studies on this compound could illuminate the influence of the thiophene moiety on these radical pathways.
Vibrational spectroscopy, particularly in situ infrared (IR) spectroscopy, can provide real-time information about the formation and consumption of species during a reaction. scilit.comresearchgate.net Investigating the acylation reactions of this compound using in situ IR could help identify key intermediates and understand the influence of catalysts or reaction conditions on the mechanism. Furthermore, advanced hyphenated techniques like LC-SPE/Cryo NMR (Liquid Chromatography-Solid Phase Extraction/Cryogenic Nuclear Magnetic Resonance) offer an unparalleled ability to separate and identify minor components and intermediates from complex reaction mixtures, providing a detailed snapshot of the reaction progress. irb.hr
Table 3: Spectroscopic Techniques for Mechanistic Elucidation
| Technique | Application | Information Gained | Source(s) |
|---|---|---|---|
| Pulse Radiolysis | Studying fast, radiation-induced reactions. | Identification and kinetics of transient radical anions and radicals. | rsc.org |
| In Situ Infrared (IR) Spectroscopy | Monitoring reactions in real-time, especially on catalyst surfaces. | Tracking formation of intermediates, understanding surface adsorption and reaction. | scilit.comresearchgate.net |
| LC-SPE/Cryo NMR & MS | Separation and structural characterization of reaction mixture components. | Unambiguous identification of products, byproducts, and intermediates. | irb.hr |
| X-ray Crystallography | Determining the solid-state structure of the molecule and its derivatives. | Precise bond lengths, angles, and conformation; reveals phenomena like ring-flip disorder. | mdpi.comresearchgate.net |
Expanding Applications in Emerging Fields of Chemical Science and Technology
As a versatile building block, this compound is a gateway to a vast chemical space of functional molecules. The unique combination of the electron-rich thiophene ring and the reactive acyl chloride group makes its derivatives prime candidates for application in several cutting-edge fields. derpharmachemica.com
In materials science, thiophene-containing compounds are cornerstones of organic electronics, finding use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). unito.it The 4-(thiophen-3-yl)benzoyl moiety can be incorporated into conjugated polymers and small molecules to tune their electronic and optical properties. Future research will involve using this compound to synthesize novel materials with tailored band gaps, charge carrier mobilities, and photophysical characteristics.
In medicinal chemistry, the thiophene scaffold is a well-established pharmacophore present in numerous drugs. nih.govderpharmachemica.com Derivatives of this compound are being explored for a wide range of biological activities. For instance, thiophene-arylamide derivatives have shown potent antimycobacterial activity, and other thiophene-based structures are being investigated as anticancer agents that function as tubulin inhibitors. nih.govrsc.org The ability to easily generate diverse amide and ester libraries from this compound makes it an invaluable tool for discovering new therapeutic leads against a variety of diseases, including cancer, microbial infections, and inflammatory conditions. derpharmachemica.comnih.govnih.gov
Table 4: Potential and Emerging Applications of this compound Derivatives
| Field | Application Area | Rationale / Example | Source(s) |
|---|---|---|---|
| Materials Science | Organic Electronics (OPVs, OLEDs) | Thiophene is a versatile electron-donor moiety for tuning optoelectronic properties of conjugated systems. | unito.it |
| Medicinal Chemistry | Antimicrobial Agents | Thiophene-arylamides and benzoylthiourea (B1224501) derivatives show potent activity against bacteria, including resistant strains. | nih.govnih.gov |
| Medicinal Chemistry | Anticancer Agents | Thiophenyl-indole carbohydrazide (B1668358) derivatives have been identified as tubulin inhibitors with cytotoxic activity against cancer cell lines. | rsc.org |
| Medicinal Chemistry | Enzyme Inhibitors | Thiophene-containing compounds are explored as inhibitors for enzymes like phosphodiesterase 4 (PDE4) and DprE1. | nih.govgoogle.com |
Q & A
Q. What computational methods predict the spectroscopic signatures of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
